Welcome to the BenchChem Online Store!
molecular formula C10H12N2O4 B8340324 Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate

Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate

Cat. No. B8340324
M. Wt: 224.21 g/mol
InChI Key: QSMMGIDJCPGCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012956B2

Procedure details

A mixture of methyl 2-methyl-4-(methylamino)-3-nitrobenzoate (90 mg, 0.4 mmol), 10% palladium on charcoal (Degussa type, 90 mg), acetic acid (124 uL, 1.5 mmol), and ethyl acetate (20 mL) was shaken in a Parr hydrogenation apparatus at 40 psi for 18 hours. The reaction mixture was then filtered and concentrated. The residue was dissolved in formic acid was stirred at 100° C. for 1.5 hour. The reaction mixture was concentrated, quenched with ice-water (15 mL) and the pH was adjusted to basic by portion-wise sodium bicarbonate addition then extracted with ethyl acetate. The combined extract was washed with water (2×30 mL), brine (30 mL), dried over sodium sulfate, filtered and concentrated to give methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate (78 mg, 95% yield). MS (EI) for C 1H12N2O2: 205 (MH+).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[C:10]([NH:15][CH3:16])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:17](O)(=O)C>[Pd].C(OCC)(=O)C>[CH3:17][N:15]1[C:10]2[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([CH3:1])[C:11]=2[N:12]=[CH:16]1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1[N+](=O)[O-])NC
Name
Quantity
124 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr hydrogenation apparatus at 40 psi for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in formic acid
STIRRING
Type
STIRRING
Details
was stirred at 100° C. for 1.5 hour
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
quenched with ice-water (15 mL)
ADDITION
Type
ADDITION
Details
basic by portion-wise sodium bicarbonate addition
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.